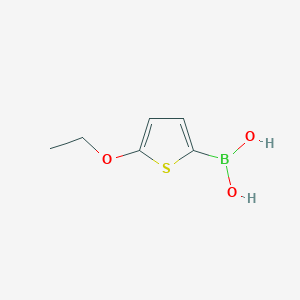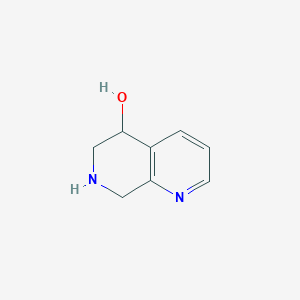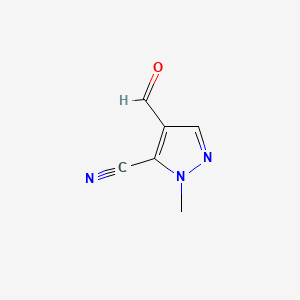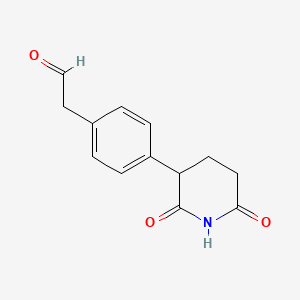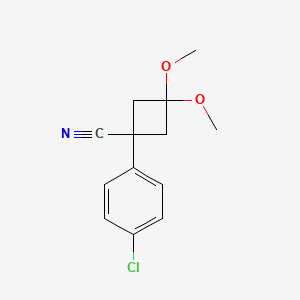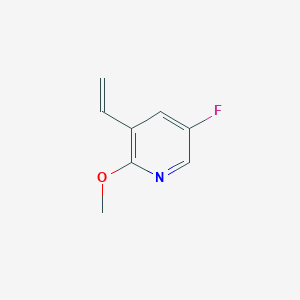
3-Ethenyl-5-fluoro-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-5-fluoro-2-methoxypyridine is an organic compound with the molecular formula C8H8FNO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-fluoro-2-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further modified to introduce the ethenyl and methoxy groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using complex fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-5-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
3-Ethenyl-5-fluoro-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethynyl-2-fluoro-5-methoxypyridine
- 5-Fluoro-2-methoxypyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
3-Ethenyl-5-fluoro-2-methoxypyridine is unique due to the presence of both ethenyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
3-ethenyl-5-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3 |
Clave InChI |
VRJUIKLFSHWNSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


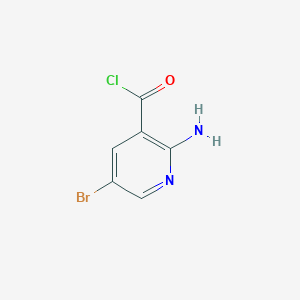
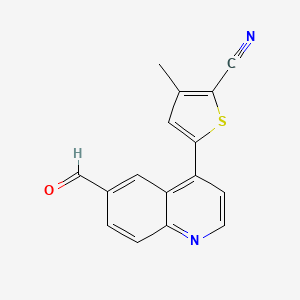
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
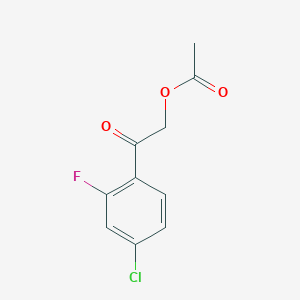
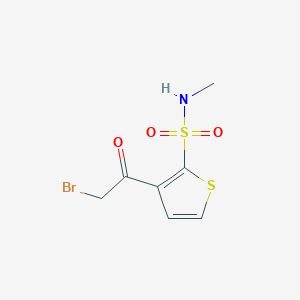

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)


